molecular formula C7H10N2OS B1630708 5-Propyl-2-thiouracil CAS No. 2954-52-1

5-Propyl-2-thiouracil

Cat. No. B1630708
CAS RN: 2954-52-1
M. Wt: 170.23 g/mol
InChI Key: RWJRFPUNLXBCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Propyl-2-thiouracil (PTU) is used to induce and study mechanisms of hypothyroidism at the levels of thyroid hormone biosynthesis and gene regulation .


Synthesis Analysis

The synthesis of 5-Propyl-2-thiouracil involves targeting Thyroid Peroxidase (TPO), Thyroid Stimulating Hormone Receptor (TSHR), and Sodium Iodide Symporter (NIS). The rate kinetic equations were defined with each reaction to simulate the molecular species dynamic behavior . Another source mentions the synthesis of 5-Propyl-2-thiouracil from Ethyl valerate .


Molecular Structure Analysis

The empirical formula of 5-Propyl-2-thiouracil is C7H10N2OS, and its molecular weight is 170.23 . The SMILES string representation is CCCC1=CNC(=S)NC1=O .


Chemical Reactions Analysis

5-Propyl-2-thiouracil works by blocking the production of the thyroid hormones thyroxine (T4) and triiodothyronine (T3) in the thyroid gland. It does this by interfering with the thyroid peroxidase enzyme, which normally aids in the incorporation of iodine into the thyroglobulin protein to form the thyroid hormones .


Physical And Chemical Properties Analysis

5-Propyl-2-thiouracil is a synthetic organic compound. It is a powder form and has a solubility of 50 mg/mL in 1 M NH4OH, appearing clear to slightly hazy, colorless to light yellow .

Scientific Research Applications

Boron Neutron-Capture Therapy for Melanoma

5-Propyl-2-thiouracil derivatives have been explored in the context of boron neutron-capture therapy (BNCT) for melanoma. Boron-containing derivatives of 2-thiouracil, including 5-propyl compounds, have shown potential in accumulating in melanoma tissues, making them candidates for this therapy. The low toxicity of these derivatives further enhances their potential in melanoma treatment (Tjarks & Gabel, 1991).

Interaction with Liver Microsomal Fractions

Research has shown that 5-Propyl-2-thiouracil interacts with rat liver microsomal fractions. It acts as an uncompetitive inhibitor of iodothyronine 5'-deiodinase activity, with various compounds affecting its binding. This property is significant in studying liver enzymes and their interactions with drugs (Visser & van Overmeeren, 1979).

Analytical Chemistry and Detection Methods

5-Propyl-2-thiouracil has been a subject of interest in analytical chemistry. Differential pulse cathodic stripping voltammetry on a mercury electrode has been used to detect 5-Propyl-2-thiouracil at nanomolar levels, indicating its utility in sensitive analytical methods for drug detection (Kasprzak, Ciesielski, & Skrzypek, 2005).

Encapsulation and Drug Release Properties

The encapsulation efficiency of 5-Propyl-2-thiouracil using polymers like cellulose acetate butyrate and Eudragit RL 100 has been evaluated. This research is significant for understanding how encapsulation affects the drug release properties of 5-Propyl-2-thiouracil, which is crucial in pharmaceutical formulations (Obeidat & Price, 2005).

Structural Studies

Structural analyses of 5-Propyl-2-thiouracil have been conducted, which provide insights into the drug’s crystal structure and its interactions at the molecular level. Such studies are fundamental in the development and optimization of drugs (Okabe, Fujiwara, Yamagata, & Tomita, 1983).

Safety And Hazards

5-Propyl-2-thiouracil is suspected of causing cancer . It may cause damage to organs such as the thyroid gland and liver through prolonged or repeated exposure . It is recommended to use personal protective equipment as required and to avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

5-propyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJRFPUNLXBCML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873575
Record name 5-Propyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Propyl-2-thiouracil

CAS RN

2954-52-1
Record name 2,3-Dihydro-5-propyl-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2954-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Propyl-2-thiouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002954521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Propyl-2-thiouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Propyl-2-thiouracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Propyl-2-thiouracil
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH5Q64K6ZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Propyl-2-thiouracil
Reactant of Route 2
Reactant of Route 2
5-Propyl-2-thiouracil
Reactant of Route 3
Reactant of Route 3
5-Propyl-2-thiouracil
Reactant of Route 4
Reactant of Route 4
5-Propyl-2-thiouracil
Reactant of Route 5
5-Propyl-2-thiouracil
Reactant of Route 6
Reactant of Route 6
5-Propyl-2-thiouracil

Citations

For This Compound
128
Citations
R Prabhakar, GP Boivin, B Hoit… - Journal of Biological …, 1999 - ASBMB
… This down-regulation of the α-myosin heavy chain promoter was accomplished by the administration of 5-propyl-2-thiouracil, which disrupts thyroid hormone synthesis and inhibits …
Number of citations: 10 www.jbc.org
S Shigeta, S Mori, F Watanabe… - Antiviral Chemistry …, 2002 - journals.sagepub.com
Twenty 5-alkyl-2-thiopyrimidine nucleosides were newly synthesized and examined for antiviral activities against herpes simplex virus (HSV), varicella-zoster virus (VZV) and human …
Number of citations: 45 journals.sagepub.com
AY Hirakawa, M Tsuboi - jlc.jst.go.jp
… 2-5'-Propyl-2-thiouracil obtained as described above was identified by infrared absorption spectrum,6' ultraviolet absorption spectrum,5* melting point (117 C), and elementary analysis. …
Number of citations: 0 jlc.jst.go.jp
WM Hützler, E Egert - Acta Crystallographica Section C: Structural …, 2014 - scripts.iucr.org
… In an attempt to find also `mixed' R 2 2 (8) patterns consisting of one N—H⋯S and one N—H⋯O hydrogen bond, we investigated the three 2-thiouracil derivatives 5-propyl-2-thiouracil, 5-…
Number of citations: 2 scripts.iucr.org
TJ Visser, I Van Der Does-Tobé, R Docter… - Biochemical …, 1975 - portlandpress.com
… experiments involving NAD+, 5-propyl-2-thiouracil and 6-propyl-2-thiouracil we suggest that … PJH Eggels for preparing 5-propyl-2-thiouracil and to Mrs. C. Boot for expert secretarial …
Number of citations: 156 portlandpress.com
GW Anderson, IF Halverstadt, WH Miller… - Journal of the …, 1945 - ACS Publications
The application of thiourea and 2-thiour-acjp, 3, 4, 6 the treatment of hyperthyroidism in man suggested a study6 of thepreparation and properties of a series of substituted thiouracils. 2-…
Number of citations: 148 pubs.acs.org
GR Cannell, JP Williams, AS Yap… - Journal of Chromatography …, 1991 - Elsevier
… This paper describes an HPLC technique that is simple to perform, sensitive for clinical usage and utilizes an internal standard (5PTU, 5-propyl-2-thiouracil) with a molecular structure …
Number of citations: 16 www.sciencedirect.com
R Rodriguez‐Arnaiz - Environmental and molecular …, 1998 - Wiley Online Library
Biotransformation of several structurally related 2B compounds to reactive metabolites was evaluated in the somatic w/w+ assay of Drosophila melanogaster. Chemicals tested were the …
Number of citations: 11 onlinelibrary.wiley.com
TJ Visser, D Fekkes, R Docter… - Biochemical …, 1978 - portlandpress.com
… The resemblance of 5-propyl-2-thiouracil to the substrates of the deiodination reactions suggests that this compound may act as a competitive inhibitor. The resemblance to 6-propyl-2-…
Number of citations: 108 portlandpress.com
LC Faustino, RM Pires, AC Lima… - Experimental …, 2011 - Wiley Online Library
… First, in wild-type (WT) mice, hypothyroidism was induced by 5 weeks of a diet containing 5-propyl-2-thiouracil plus water containing metimazole, whereas hyperthyroidism was induced …
Number of citations: 15 physoc.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.